1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone
Description
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone (CAS 34068-01-4) is an acetophenone derivative characterized by a benzyloxy group at the 3-position and a methoxy group at the 4-position of the phenyl ring. Its synthesis involves the alkylation of 3-hydroxy-4-methoxyacetophenone with benzyl bromide in the presence of K₂CO₃ in DMF, yielding the product after 18 hours at 40°C . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of quinoline derivatives for anticancer research .
Properties
IUPAC Name |
1-(4-methoxy-3-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(17)14-8-9-15(18-2)16(10-14)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENKREVUSRTHDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308571 | |
| Record name | MLS003107196 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23428-77-5 | |
| Record name | 23428-77-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003107196 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-BENZYLOXY-4-METHOXY-PHENYL)-ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation of 3-(benzyloxy)-4-methoxybenzene using ethanoyl chloride and a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. This reaction typically occurs at low temperatures to avoid side reactions and to control the reaction rate.
Another synthetic approach involves the alkylation of 3-(benzyloxy)-4-methoxybenzene with acetyl chloride in the presence of a base like pyridine. The reaction mixture is typically refluxed to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound might involve the continuous flow method, where the reagents are fed into a reactor under controlled conditions. This method ensures a consistent product yield and reduces the risk of side reactions. The reaction is usually monitored by in-line analytical techniques such as HPLC or NMR to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone undergoes several types of chemical reactions including:
Oxidation: : It can be oxidized using agents like potassium permanganate to form carboxylic acids or other oxygenated derivatives.
Reduction: : It can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: : The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Conditions: : Typical nucleophiles like halides or amines under acidic or basic conditions
Major Products
The major products formed from these reactions are primarily determined by the specific reagents and conditions employed. For example, oxidation could yield carboxylic acids, while reduction would yield alcohols.
Scientific Research Applications
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone has diverse applications across several fields:
Chemistry: : Used as an intermediate in the synthesis of various organic compounds.
Biology: : Serves as a building block for bioactive molecules, which can be used in enzyme studies and bioassays.
Medicine: : Potential precursor for the synthesis of pharmaceuticals, especially those targeting neural receptors or enzymes.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The specific mechanism by which 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone exerts its effects depends on its application:
Molecular Targets and Pathways: : In biological systems, it can interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism would depend on the structural compatibility with its target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone (CAS 1700-37-4)
- Structural Difference : The benzyloxy and methoxy groups are swapped (4-benzyloxy, 3-methoxy vs. 3-benzyloxy, 4-methoxy).
- Impact : Positional isomerism alters electronic effects (e.g., electron-donating methoxy at the 4-position may stabilize intermediates in electrophilic substitution reactions) and steric accessibility for further functionalization .
1-(3-Ethoxy-4-methoxyphenyl)ethanone (CAS 31526-71-3)
- Structural Difference : Benzyloxy is replaced by ethoxy (3-ethoxy, 4-methoxy).
Halogen-Substituted Derivatives
1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone (CAS 890091-98-2)
- Structural Difference : The benzyl group is substituted with a chlorine atom at the 4-position.
- Chlorine may also improve metabolic stability .
1-[4-(Benzyloxy)-3-fluorophenyl]ethanone
Simplified Analogues
4'-Benzyloxyacetophenone (CAS 54696-05-8)
Anticancer Potential
In , chlorinated and methoxylated acetophenone derivatives (e.g., compound 1) demonstrated antiproliferative activity against cancer cell lines. The 3-chloro and 4-methoxy groups synergistically enhance DNA intercalation or topoisomerase inhibition .
Data Table: Key Properties of Comparable Compounds
Research Findings and Trends
- Substituent Position: The 3-benzyloxy-4-methoxy configuration in the target compound optimizes steric and electronic profiles for quinoline synthesis, whereas 4-benzyloxy isomers may require harsher reaction conditions .
- Biological Relevance : Halogenation (e.g., chlorine, fluorine) enhances bioactivity by improving target binding and metabolic stability, as seen in FabH inhibitors and anticancer agents .
- Synthetic Flexibility : Ethoxy or smaller alkoxy groups simplify downstream modifications but may reduce lipophilicity, limiting blood-brain barrier penetration in drug candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
